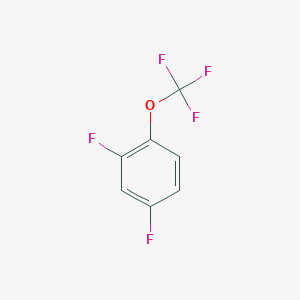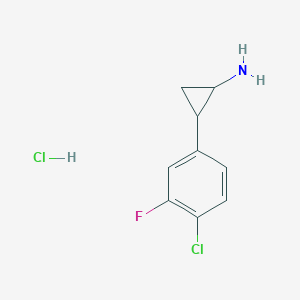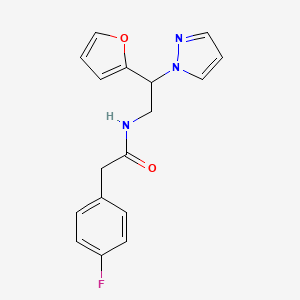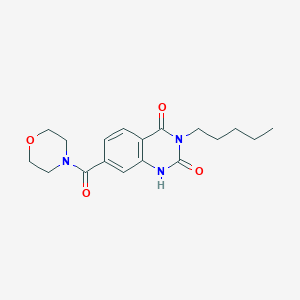![molecular formula C16H12ClF3N2OS B2796599 7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338777-90-5](/img/structure/B2796599.png)
7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organofluorine compound, which means it contains a carbon-fluorine bond . Organofluorine compounds are a subclass of organic compounds and are known for their high stability and unique properties . They are widely used in pharmaceuticals, agrochemicals, and other industries .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common functional group in organofluorine compounds . It’s also likely that the compound contains a benzothiazine group, given its name.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been explored for its synthesis methodologies, demonstrating the chemical reactivity and pathways to obtain derivatives of 4H-1,4-benzothiazines. For instance, Rathore and Kumar (2006) synthesized similar benzothiazines as antimicrobial agents, highlighting the structural modifications and potential for biological activity Rathore & Kumar, 2006. Similarly, Thomas et al. (2003) detailed the synthesis of related compounds, providing insights into the chemical processes and structural characterizations of benzothiazines Thomas, Gupta, & Gupta, 2003.
Antimicrobial and Antitumor Activities
- Some studies have focused on the antimicrobial and antitumor potential of benzothiazine derivatives. Ji et al. (2018) reported on the synthesis and crystal structure of a similar compound, noting its distinct inhibitory capacity against cancer cell lines Ji et al., 2018. This suggests the therapeutic potential of such compounds in medical research, particularly in oncology.
Crystal Structure Analysis
- The crystal structure analysis of benzothiazine derivatives provides valuable information on molecular configurations and intermolecular interactions. Siddiqui et al. (2008) investigated the crystal structures of N-chlorophenyl benzothiazine derivatives, revealing extensive intramolecular hydrogen bonds that stabilize the molecular structure Siddiqui et al., 2008.
Heterocyclic Chemistry
- Benzothiazines play a significant role in heterocyclic chemistry, with research delving into the synthesis of new derivatives and their potential applications. For example, Dandia et al. (2006) explored the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines, demonstrating the versatility of these compounds in organic synthesis Dandia et al., 2006.
Novel Synthetic Approaches
- Innovative synthetic methods for benzothiazine derivatives have been developed, such as those utilizing microwave irradiation or solid-state reactions, offering efficient pathways for compound synthesis. This is evidenced by research demonstrating facile and high-yield synthetic procedures Nazarenko et al., 2008.
Propriétés
IUPAC Name |
7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2OS/c17-11-4-5-13-14(9-11)24-7-6-22(13)15(23)21-12-3-1-2-10(8-12)16(18,19)20/h1-5,8-9H,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMPKQBVJIHYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=CC(=C3)C(F)(F)F)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2796516.png)
![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)
![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)





![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)


